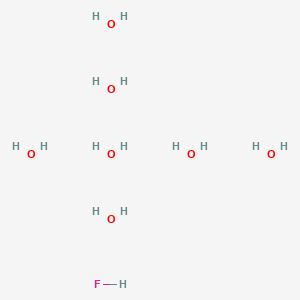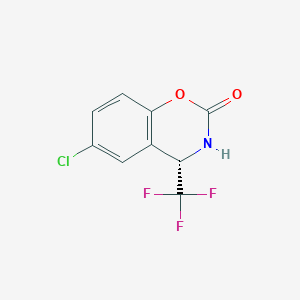
(4S)-6-Chloro-4-(trifluoromethyl)-3,4-dihydro-2H-1,3-benzoxazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-6-chloro-4-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one is a heterocyclic compound that belongs to the class of 1,3-oxazines This compound is characterized by the presence of a trifluoromethyl group, a chloro substituent, and a benzo-fused oxazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-chloro-4-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminophenol with chloroacetyl chloride followed by cyclization with trifluoroacetic anhydride can yield the desired oxazine compound . Another approach involves the use of multicomponent reactions, where isocyanides, acetylenedicarboxylates, and other reagents are combined to form the oxazine ring .
Industrial Production Methods
Industrial production of (S)-6-chloro-4-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one typically involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction parameters is crucial to achieving high efficiency and scalability.
化学反应分析
Types of Reactions
(S)-6-chloro-4-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing significant roles.
Major Products Formed
The major products formed from these reactions include various substituted oxazines, amines, and halogenated derivatives. These products can be further utilized in the synthesis of more complex molecules.
科学研究应用
(S)-6-chloro-4-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe in biological studies to understand enzyme interactions and cellular processes.
作用机制
The mechanism of action of (S)-6-chloro-4-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (S)-4-(cyclopropylethynyl)-6-iodo-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one
- Trifluoromethylated ring-fused isoquinolines and oxazines
Uniqueness
(S)-6-chloro-4-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to other similar compounds.
属性
CAS 编号 |
166746-43-6 |
|---|---|
分子式 |
C9H5ClF3NO2 |
分子量 |
251.59 g/mol |
IUPAC 名称 |
(4S)-6-chloro-4-(trifluoromethyl)-3,4-dihydro-1,3-benzoxazin-2-one |
InChI |
InChI=1S/C9H5ClF3NO2/c10-4-1-2-6-5(3-4)7(9(11,12)13)14-8(15)16-6/h1-3,7H,(H,14,15)/t7-/m0/s1 |
InChI 键 |
LJPKNEHGRMMPCS-ZETCQYMHSA-N |
手性 SMILES |
C1=CC2=C(C=C1Cl)[C@H](NC(=O)O2)C(F)(F)F |
规范 SMILES |
C1=CC2=C(C=C1Cl)C(NC(=O)O2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


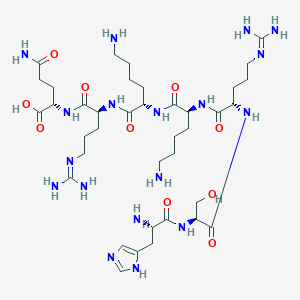
![5-Nitro-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]pyridine](/img/structure/B14252080.png)
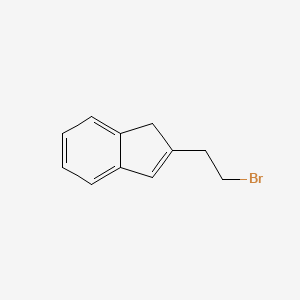
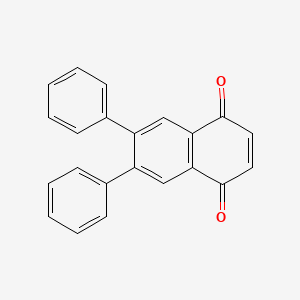
![Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monoacetate (salt) (9CI)](/img/structure/B14252096.png)
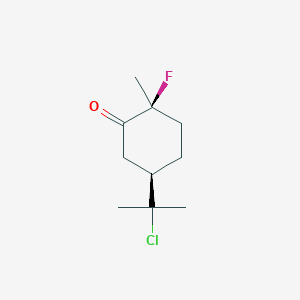
![3-Chloro-1-(4-fluorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole](/img/structure/B14252108.png)

![2H-1-Benzopyran-2-one, 6-chloro-3-imidazo[2,1-b]thiazol-6-yl-](/img/structure/B14252128.png)
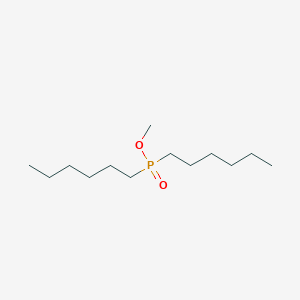
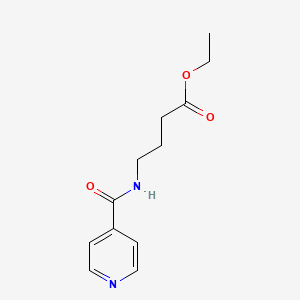
![Ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane](/img/structure/B14252144.png)
![5,6,6-Trimethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B14252146.png)
